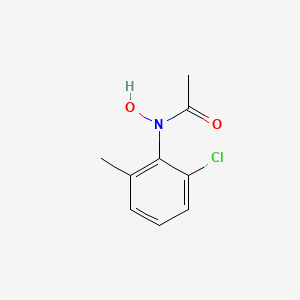![molecular formula C14H28P2 B12514242 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane CAS No. 137037-64-0](/img/structure/B12514242.png)
1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane is a chemical compound belonging to the class of phospholanes. Phospholanes are five-membered ring compounds containing phosphorus. This particular compound is characterized by the presence of two 2,5-dimethylphospholane groups connected by an ethyl bridge. It is known for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane typically involves the following steps:
Formation of 2,5-Dimethylphospholane: This can be achieved through the reaction of 2,5-dimethyl-1,3-butadiene with a phosphorus trihalide (such as phosphorus trichloride) in the presence of a base.
Ethylation: The resulting 2,5-dimethylphospholane is then reacted with an ethylating agent (such as ethyl bromide) to introduce the ethyl bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include:
- Use of continuous flow reactors for better control of reaction parameters.
- Purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkylating or acylating agents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: The compound is used in the development of new materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane involves its interaction with molecular targets through its phosphorus atoms. The compound can coordinate with metal centers in catalytic reactions, facilitating various transformations. The ethyl bridge and dimethyl groups provide steric and electronic effects that influence its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]benzene
- 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene monooxide
Comparison: 1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane is unique due to its ethyl bridge, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDUOCGSIGEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609223 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethylphospholane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137037-64-0 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2,5-dimethylphospholane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
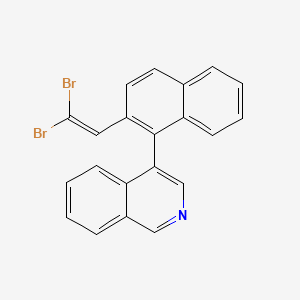
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
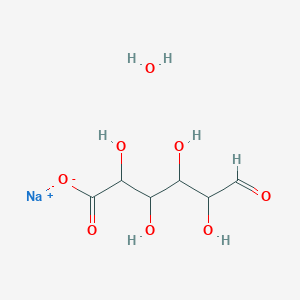
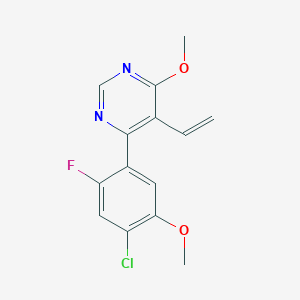

![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
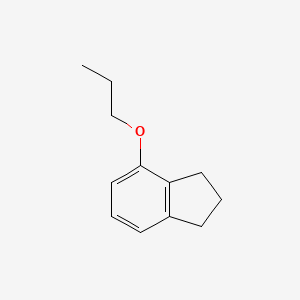
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
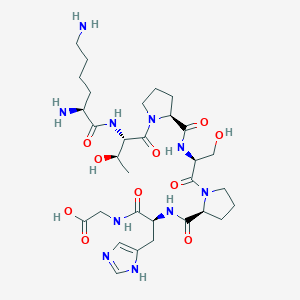
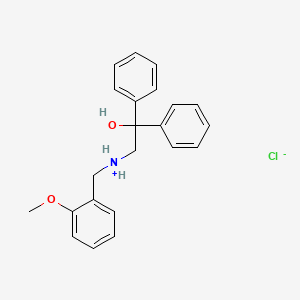
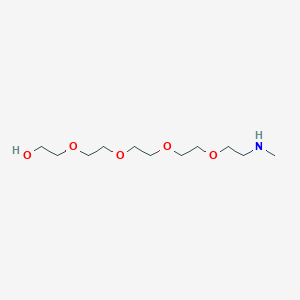
![1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane](/img/structure/B12514235.png)
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
